Product packaging for Dimethyl (2R,3R)-2,3-difluorosuccinate(Cat. No.:)

Dimethyl (2R,3R)-2,3-difluorosuccinate

Cat. No.: B15199639
M. Wt: 182.12 g/mol
InChI Key: HTCDJPGLTNCTGT-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2R,3R)-2,3-difluorosuccinate ( 71974-84-0) is a fluorinated chiral compound supplied as a white powder with a certified purity of 99% or higher . It serves as a valuable building block in organic synthesis, particularly for introducing fluorine atoms and chiral centers into more complex molecules. This compound is closely related to tartaric acid derivatives, and its synthesis can be explored via the fluorination of dimethyl tartrate with reagents like sulfur tetrafluoride . As a diester with a defined (2R,3R) stereochemistry, it offers researchers a versatile intermediate for developing pharmaceuticals, agrochemicals, and other fine chemicals where chirality and fluorine atoms are critical for biological activity and material properties . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Basic Specifications: • CAS Number: 71974-84-0 • Molecular Formula: C6H8F2O4 • Appearance: White powder • Purity: ≥99% • Storage: Keep in a dry, shady, and cool place

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O4 B15199639 Dimethyl (2R,3R)-2,3-difluorosuccinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8F2O4

Molecular Weight

182.12 g/mol

IUPAC Name

dimethyl (2R,3R)-2,3-difluorobutanedioate

InChI

InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

HTCDJPGLTNCTGT-IMJSIDKUSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)F)F

Canonical SMILES

COC(=O)C(C(C(=O)OC)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure Dimethyl 2,3 Difluorosuccinates

Asymmetric Fluorination Approaches to Vicinal Difluorosuccinate Systems

Achieving enantioselectivity in the synthesis of vicinal difluorides often requires the direct asymmetric fluorination of a prochiral precursor, such as an unsaturated diester like dimethyl fumarate (B1241708). While specific applications of these methods to produce dimethyl 2,3-difluorosuccinate are not extensively documented, the principles of established asymmetric fluorination techniques provide a clear framework for potential synthetic routes.

Chiral Auxiliary-Mediated Fluorination Strategies

Chiral auxiliaries are powerful tools for controlling stereochemistry by temporarily incorporating a chiral moiety into the substrate, which directs the facial approach of a reagent. cyu.fr In a potential application to succinate (B1194679) systems, a chiral auxiliary, such as a fluorinated oxazolidine (B1195125) (FOX), could be attached to a succinate monoester. The resulting chiral amide enolate could then undergo diastereoselective fluorination. cyu.fr The success of this strategy hinges on achieving high diastereoselectivity during the introduction of the fluorine atoms and the clean removal of the auxiliary without racemization.

The general approach would involve the deprotonation of the α-carbon to form a chiral enolate, which is then attacked by an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). The steric hindrance provided by the auxiliary guides the fluorinating agent to one face of the enolate, establishing the first stereocenter. A subsequent fluorination at the second α-carbon would be required to complete the difluorination.

Table 1: Conceptual Chiral Auxiliary Approach for Asymmetric Fluorination

Step Description Key Reagents/Components Desired Outcome
1. Auxiliary Attachment Covalent bonding of a chiral auxiliary to a succinate monoester. Succinic acid monomethyl ester, Chiral amine (e.g., (S)-4-benzyl-2-oxazolidinone), Coupling agent. Chiral N-succinoyl oxazolidinone.
2. Enolization Formation of a stereochemically defined enolate. Lithium diisopropylamide (LDA) or other non-nucleophilic base. Z-enolate formation.
3. Diastereoselective Fluorination Introduction of fluorine atoms with stereocontrol. N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. Diastereomerically enriched α,α'-difluorinated product.

| 4. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the target compound. | Acidic or basic hydrolysis, or reductive cleavage. | Enantiopure methyl 2,3-difluorosuccinate. |

Organocatalytic Enantioselective Fluorination Protocols

Organocatalysis has emerged as a robust platform for asymmetric synthesis, avoiding the use of metals. nih.gov For the synthesis of vicinal difluorosuccinates, an organocatalytic approach could theoretically involve the difluorination of an unsaturated precursor like dimethyl fumarate. Chiral amine catalysts, operating through enamine or iminium ion intermediates, have been successfully used for the α-fluorination of aldehydes and ketones. nih.govprinceton.edu However, the electrophilic 1,2-difluorination of electron-deficient alkenes such as α,β-unsaturated esters remains a significant challenge. scispace.com

A potential strategy could employ a chiral catalyst to activate the substrate towards a sequential fluorination process. For instance, a chiral Lewis base could add to dimethyl fumarate, creating a chiral enolate intermediate susceptible to electrophilic fluorination. Alternatively, a chiral Brønsted acid could activate the fluorinating agent. nih.gov

Table 2: Principles of a Potential Organocatalytic Difluorination

Catalysis Mode Catalyst Type Substrate Fluorine Source Proposed Mechanism
Lewis Base Catalysis Chiral amine (e.g., Cinchona alkaloid derivative) Dimethyl Fumarate Electrophilic (e.g., NFSI) Conjugate addition of catalyst to form a chiral enolate, followed by enantioselective fluorination.

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Dimethyl Fumarate | Electrophilic (e.g., Selectfluor®) | Activation of the fluorine source or substrate through hydrogen bonding to control the stereochemical outcome. |

Transition Metal-Catalyzed Asymmetric Difluorination

Transition metal catalysis offers a powerful avenue for the development of novel asymmetric fluorination reactions. nih.gov The catalytic enantioselective vicinal difluorination of alkenes is a developing field. nih.gov A hypothetical route to Dimethyl (2R,3R)-2,3-difluorosuccinate would involve the reaction of dimethyl fumarate with a fluorine source in the presence of a chiral transition metal complex. Catalysts based on palladium, copper, or iridium could potentially mediate such a transformation.

For example, a palladium(II) complex bearing a chiral ligand could coordinate to the double bond of dimethyl fumarate. Subsequent reaction with an electrophilic fluorine source could proceed via an outer-sphere attack on the coordinated alkene or through an oxidative addition/reductive elimination pathway involving a high-valent metal-fluoride species. The chiral ligands surrounding the metal center would control the enantioselectivity of the fluorine addition. Mechanistic studies on related palladium-catalyzed allylic fluorinations suggest the involvement of allylpalladium fluoride (B91410) intermediates. acs.org

Table 3: Conceptual Framework for Transition Metal-Catalyzed Difluorination

Metal Catalyst Chiral Ligand Example Potential Fluorine Source Key Mechanistic Step
Palladium Chiral diphosphine (e.g., BINAP) AgF, Selectfluor® Coordination to the alkene followed by stereocontrolled fluorine transfer.
Copper Chiral bis(oxazoline) (e.g., Box) NFSI Formation of a chiral Cu-enolate intermediate followed by electrophilic fluorination.

| Iodine (I/III) | Chiral resorcinol (B1680541) derivative | HF-amine complex, Selectfluor® | In situ generation of a chiral hypervalent iodine(III) difluoride species that performs the difluorination. nih.gov |

Stereodivergent Synthesis and Diastereoselective Control in 2,3-Difluorosuccinate Formation

Stereodivergent synthesis allows for the selective preparation of any stereoisomer of a product with multiple stereocenters from a common starting material or set of precursors. In the context of 2,3-difluorosuccinates, this is most effectively achieved by leveraging the pre-existing stereochemistry of chiral starting materials.

Strategies Employing Chiral Precursors for Stereospecific Transformations

A highly effective and direct method for synthesizing stereoisomers of dimethyl 2,3-difluorosuccinate utilizes the chiral pool, specifically the enantiopure and meso forms of tartaric acid. scispace.comrsc.org Dimethyl L-tartrate, which has a (2R,3R) configuration, and dimethyl meso-tartrate, with a (2R,3S) configuration, serve as ideal precursors. The two hydroxyl groups can be stereospecifically replaced with fluorine atoms via a double nucleophilic substitution reaction.

This strategy is powerful because the absolute stereochemistry of the starting material directly dictates the stereochemistry of the product. By choosing the appropriate tartrate isomer, one can access the corresponding difluorosuccinate diastereomer.

Diastereoselective Pathways Leading to the (2R,3R) Isomer

The synthesis of the erythro diastereomer of dimethyl 2,3-difluorosuccinate, which is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, has been successfully accomplished from the corresponding tartrate precursors. scispace.comrsc.org Specifically, the treatment of dimethyl L-tartrate ((2R,3R)-2,3-dihydroxysuccinate) with a deoxofluorinating agent such as sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF) leads to the formation of the erythro product. scispace.comrsc.org

Table 4: Diastereoselective Deoxofluorination of Dimethyl L-Tartrate

Substrate Reagent Product Yield Stereochemical Outcome Reference
Dimethyl L-tartrate ((2R,3R)-2,3-dihydroxysuccinate) SF₄/HF erythro-Dimethyl 2,3-difluorosuccinate ((2R,3R) and (2S,3S)) 97% Diastereoselective formation of the erythro isomer. scispace.comrsc.org

Chemoenzymatic and Biocatalytic Routes to Chiral Fluorinated Succinates

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov For the preparation of enantiopure dimethyl 2,3-difluorosuccinates, two primary biocatalytic strategies are particularly relevant: the kinetic resolution of a racemic mixture and the asymmetric desymmetrization of a meso-precursor.

Kinetic Resolution of Racemic Dimethyl 2,3-Difluorosuccinate:

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the enantioselective hydrolysis or transesterification of esters. almacgroup.com In a kinetic resolution approach, a racemic mixture of dimethyl 2,3-difluorosuccinate can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer to the corresponding monoester or diacid, leaving the other enantiomer of the diester unreacted and thus enantiomerically enriched.

For instance, a plausible reaction scheme involves the treatment of racemic dimethyl 2,3-difluorosuccinate with a lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution or a biphasic system. mdpi.com This would ideally lead to the selective hydrolysis of one enantiomer, for example, the (2S,3S)-enantiomer, affording the corresponding monoester while leaving the desired (2R,3R)-dimethyl 2,3-difluorosuccinate in high enantiomeric excess. The separation of the unreacted ester from the hydrolyzed product can then be achieved by standard chromatographic techniques.

Asymmetric Desymmetrization of meso-Dimethyl 2,3-Difluorosuccinate:

An alternative and often more efficient strategy is the asymmetric desymmetrization of a prochiral meso-compound. mdpi.com In this case, meso-dimethyl 2,3-difluorosuccinate, which possesses a plane of symmetry and is achiral, can be selectively hydrolyzed by an enzyme to yield a chiral monoester. Pig liver esterase (PLE) is a well-known biocatalyst for the desymmetrization of various meso-diesters. mdpi.com

The enzymatic desymmetrization would involve the selective hydrolysis of one of the two enantiotopic ester groups of meso-dimethyl 2,3-difluorosuccinate. This reaction can generate the chiral monoester with high enantiomeric purity in a theoretical yield of up to 100%, which is a significant advantage over kinetic resolution where the maximum yield for a single enantiomer is 50%.

Strategy Starting Material Biocatalyst (Example) Product Theoretical Max. Yield
Kinetic ResolutionRacemic Dimethyl 2,3-DifluorosuccinateCandida antarctica Lipase B (CAL-B)(2R,3R)-Dimethyl 2,3-Difluorosuccinate50%
Asymmetric Desymmetrizationmeso-Dimethyl 2,3-DifluorosuccinatePig Liver Esterase (PLE)Chiral Monoester of 2,3-Difluorosuccinic Acid100%

Optimization of Synthetic Conditions for High Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity in biocatalytic reactions is contingent on the careful optimization of various reaction parameters. The choice of enzyme, solvent, temperature, and acyl donor (in the case of transesterification) can profoundly influence the stereoselectivity of the transformation. scispace.com

Enzyme Selection: The selection of the biocatalyst is paramount. Different lipases and esterases exhibit varying degrees of enantioselectivity towards a given substrate. Therefore, a screening of a panel of commercially available enzymes, such as lipases from Pseudomonas cepacia, Aspergillus niger, and various species of Candida, would be a critical first step. almacgroup.com The enzyme's origin and whether it is used in a free or immobilized form can also impact its performance and stability.

Solvent Engineering: The nature of the solvent can significantly affect enzyme activity and enantioselectivity. scispace.com For lipase-catalyzed reactions, organic solvents are often used. The polarity and the ability of the solvent to solubilize both the substrate and the product without denaturing the enzyme are crucial considerations. For hydrolysis reactions, a buffered aqueous system is typically employed, and the pH of the medium must be carefully controlled to maintain the optimal catalytic activity of the enzyme.

Temperature Control: Temperature is another critical parameter that influences both the reaction rate and the enantioselectivity. scispace.com Generally, lower temperatures tend to enhance enantioselectivity, albeit at the cost of a slower reaction rate. Therefore, a compromise must be found to achieve a synthetically useful rate while maintaining high stereochemical control.

Acyl Donor in Transesterification: In the case of enzymatic transesterification for kinetic resolution, the choice of the acyl donor can also play a role in the enantioselectivity. Vinyl esters, such as vinyl acetate (B1210297) or vinyl butanoate, are often used as they lead to an irreversible reaction, which can improve the enantiomeric excess of the product. scispace.com

A systematic study of these parameters is essential to maximize the yield and stereochemical purity of the desired enantiopure dimethyl 2,3-difluorosuccinate. The progress of the reaction and the enantiomeric excess of the product and unreacted substrate are typically monitored by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Parameter Influence on Stereoselectivity Optimization Strategy
Enzyme The inherent enantiopreference of the enzyme is the primary determinant of stereoselectivity.Screening of a diverse panel of lipases and esterases.
Solvent Affects enzyme conformation and substrate solvation, thereby influencing enantioselectivity.Systematic evaluation of various organic solvents or aqueous buffer systems.
Temperature Lower temperatures often lead to higher enantioselectivity but slower reaction rates.Conducting the reaction at various temperatures to find an optimal balance.
pH (for hydrolysis) The pH of the aqueous medium affects the ionization state of the enzyme's active site residues.Maintaining the optimal pH for the specific enzyme using a suitable buffer.
Acyl Donor (for transesterification) The structure of the acyl donor can influence the enzyme's selectivity.Testing different acyl donors, particularly irreversible ones like vinyl esters.

By systematically applying these chemoenzymatic and biocatalytic strategies and optimizing the reaction conditions, it is feasible to develop efficient and highly selective routes to enantiopure this compound, a valuable building block for various applications.

Mechanistic Investigations of 2r,3r 2,3 Difluorosuccinate Synthesis

Elucidation of Reaction Pathways for Stereoselective C-F Bond Formation

The most common and mechanistically investigated pathway for the synthesis of vicinal difluorides from alkenes is through electrophilic addition. For the synthesis of Dimethyl (2R,3R)-2,3-difluorosuccinate, the logical precursor is a dialkyl ester of fumaric or maleic acid, with dimethyl fumarate (B1241708) (the E-isomer) being the key starting material to achieve the desired (R,R) configuration via an anti-addition mechanism.

A prominent pathway involves I(I)/I(III) catalysis, where a chiral aryl iodide catalyst is oxidized in situ to a hypervalent iodine(III) species. nih.gov The reaction pathway is proposed to proceed as follows:

Activation of Catalyst: The I(I) catalyst reacts with an oxidant (e.g., m-chloroperoxybenzoic acid or a commercial fluorinating agent like Selectfluor®) and a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine complex) to generate a chiral aryl-I(III) difluoride species (ArIIIIF2).

Formation of a Cyclic Intermediate: The activated catalyst coordinates with the alkene (dimethyl fumarate). This is followed by the formation of a cyclic iodonium (B1229267) ion intermediate. The stereochemistry of this intermediate is directed by the chiral ligand on the iodine catalyst.

Nucleophilic Fluoride Attack: A fluoride ion then attacks one of the carbons of the cyclic intermediate in a nucleophilic substitution reaction. This ring-opening step typically proceeds via an SN2-like mechanism, resulting in an anti-addition of the two fluorine atoms across the original double bond.

Product Release and Catalyst Regeneration: After the second C-F bond is formed, the product, this compound, is released, and the I(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Alternative pathways, such as radical mechanisms, have also been considered, particularly in fluorochalcogenation reactions which share mechanistic similarities. chemrevlett.com These pathways might involve a single-electron transfer process, but for controlled stereoselective difluorination, the electrophilic pathway involving cyclic intermediates is more commonly accepted and exploited.

Detailed Analysis of Intermediates and Transition States in Fluorination Reactions

The stereochemical outcome of the vicinal difluorination is largely determined by the structure and stability of the intermediates and the transition states involved.

Intermediates: The key intermediate in the I(I)/I(III) catalyzed reaction is the cyclic iodonium ion. The chiral scaffold of the catalyst creates a specific steric and electronic environment that favors the formation of one diastereomeric intermediate over the other when the alkene approaches. The planarity of the starting alkene, dimethyl fumarate, allows for facial discrimination by the chiral catalyst. The subsequent ring-opening by the fluoride nucleophile occurs from the face opposite to the iodine bridge, leading to the observed anti-diastereoselectivity. This is analogous to classic halonium ion chemistry in alkene halogenation.

Transition States: Computational studies, often employing density functional theory (DFT), are crucial for analyzing the transition states. nih.gov For the fluorination of a succinate (B1194679) precursor, the transition state for the ring-opening of the iodonium ion is of particular importance. The geometry of this transition state dictates the stereochemistry. An SN2-type transition state, where the nucleophilic fluoride attacks the carbon atom while the C-I bond is breaking, is expected. The energy of this transition state is influenced by several factors, including steric hindrance and stereoelectronic effects. nih.gov

Quantum chemical methods have been used to investigate transition states in similar SN2 fluorination reactions, highlighting the formation of very compact configurations facilitated by electrostatic interactions, which lower the Gibbs free energy of activation. researchgate.net In the context of the synthesis of this compound, the transition state would involve the approach of the fluoride ion to one of the ester-substituted carbons of the iodonium intermediate. The chiral ligands on the iodine catalyst enforce a specific geometry of approach, making the transition state leading to the (2R,3R) product lower in energy than the one leading to its diastereomer.

Rationalizing the Role of Reagents and Catalysts in Stereocontrol

Stereocontrol in the synthesis of this compound is a result of the interplay between the substrate, the fluorinating agent, and, most importantly, the chiral catalyst.

Substrate Control: The use of dimethyl fumarate (E-isomer) as the substrate is critical. An anti-addition of fluorine across the E-alkene double bond will yield the (R,R) and (S,S) enantiomers (a racemic mixture if an achiral catalyst is used). Conversely, a syn-addition would produce the meso-diastereomer. Therefore, controlling the diastereoselectivity to favor the anti-addition pathway is the first level of stereocontrol.

Reagents: A combination of an oxidant and a fluoride source is typically used to generate the active fluorinating species in situ. Reagents like Selectfluor® can act as both the oxidant and a source of electrophilic fluorine. nih.gov In many catalytic systems, an inexpensive nucleophilic fluoride source, such as an HF-amine complex, is used in conjunction with a stoichiometric oxidant. nih.gov The choice of these reagents can influence reaction efficiency and, in some cases, regioselectivity if the substrate is unsymmetrical. nih.gov

Catalysts: The chiral catalyst is the central element for achieving enantioselectivity. In the case of I(I)/I(III) catalysis, novel C2-symmetric resorcinol-based aryl iodides have been developed as highly effective catalysts. nih.gov The C2-symmetry of the catalyst ligand reduces the number of possible competing transition states, leading to higher enantiomeric excess. The chiral pocket created by the catalyst directs the alkene substrate into a specific orientation during the formation of the iodonium intermediate, thereby controlling the facial selectivity of the initial electrophilic attack.

The table below summarizes the performance of a representative chiral iodine catalyst in the vicinal difluorination of various alkenes, which provides a model for the expected performance in the synthesis of this compound.

SubstrateCatalyst SystemYield (%)Enantiomeric Ratio (e.r.)Reference
(E)-StilbeneC2-Symmetric Aryl Iodide / Selectfluor / HF-Pyridine7591:9 nih.gov
(E)-4,4'-DimethylstilbeneC2-Symmetric Aryl Iodide / Selectfluor / HF-Pyridine8292:8 nih.gov
(E)-Methyl-4-methoxystilbeneC2-Symmetric Aryl Iodide / Selectfluor / HF-Pyridine6885:15 nih.gov
Electron Deficient StyreneC2-Symmetric Aryl Iodide / Selectfluor / HF-PyridineN/Aup to 94:6 nih.gov

Kinetic and Thermodynamic Studies of Enantioselective Processes

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, general principles from related stereoselective transformations can be applied to understand the process.

Kinetic Control: Asymmetric catalytic reactions are typically operated under kinetic control. This means that the ratio of the enantiomeric products is determined by the relative rates of the competing pathways leading to them, which in turn depends on the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. The chiral catalyst lowers the activation energy of the pathway leading to the desired (2R,3R) enantiomer more significantly than the pathway leading to the (2S,3S) enantiomer. Control experiments and kinetic studies in similar systems have shown that certain steps, such as the nucleophilic addition, can be rate-limiting. acs.org A detailed kinetic analysis would involve measuring reaction rates at varying concentrations of the substrate, catalyst, and reagents to determine the rate law, which can provide strong evidence for the proposed mechanism.

Stereochemical Analysis and Conformational Landscapes of Dimethyl 2r,3r 2,3 Difluorosuccinate

Influence of the Vicinal Difluorine Motif on Molecular Conformation (Gauche Effect)

A primary factor governing the conformational landscape of Dimethyl (2R,3R)-2,3-difluorosuccinate is the "gauche effect" observed in vicinal difluoroalkanes. This effect describes the thermodynamic preference for a conformation where the two fluorine atoms are gauche (dihedral angle of approximately 60°) to each other, rather than anti (dihedral angle of 180°). rsc.orgnih.gov This preference is counterintuitive from a purely steric standpoint, as the larger fluorine atoms would be expected to reside as far apart as possible.

The origin of the gauche effect is attributed to a combination of hyperconjugation and bent bonds. nih.gov Hyperconjugation involves the stabilizing interaction between the carbon-hydrogen (C-H) bonding orbitals and the carbon-fluorine (C-F) antibonding orbitals (σC-H → σ*C-F). This interaction is maximized in the gauche conformation. The bent bond model suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bonds, leading to a buildup of electron density that is stabilized in a gauche arrangement. nih.gov

For the (2R,3R) stereoisomer of dimethyl 2,3-difluorosuccinate, this inherent preference for a gauche F-C-C-F arrangement significantly restricts the accessible conformations around the central C2-C3 bond, favoring a folded or synclinal geometry.

Comparative Conformational Analysis: (2R,3R) vs. Meso-Diastereoisomers of 2,3-Difluorosuccinate

These conformationally distinct diastereoisomers are expected to exhibit different physical properties, such as dipole moments, boiling points, and crystal packing, all stemming from the foundational gauche effect of the vicinal difluorine motif. rsc.org

Advanced Spectroscopic Characterization for Stereochemical and Conformational Assignment

A suite of advanced spectroscopic techniques is employed to elucidate the stereochemistry and conformational preferences of this compound in both the solid and solution states.

NMR spectroscopy is a powerful tool for conformational analysis in solution. For this compound, the analysis of vicinal coupling constants (³J) is particularly informative. rsc.org

¹H NMR: The magnitude of the vicinal proton-proton coupling constant (³JHH) between the two methine protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. A smaller ³JHH value is indicative of a gauche relationship between the protons, which is consistent with a conformation where the fluorine atoms are also gauche. rsc.org

¹⁹F NMR: The vicinal proton-fluorine (³JHF) and fluorine-fluorine (³JFF) coupling constants are also highly sensitive to the dihedral angle. Large ³JHF values (typically > 20 Hz) are indicative of an anti-periplanar relationship between a proton and a fluorine atom. By analyzing the set of ³JHF values, the preferred rotameric populations can be determined. rsc.org For the threo-diastereoisomer of related 2,3-difluorosuccinate derivatives, two large and similar ³JHF couplings are observed, suggesting a dominant conformation where the fluorine atoms are gauche to each other. rsc.org

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, are also influenced by the conformation, although the effects are often more subtle than the changes in coupling constants.

Table 1: Representative NMR Coupling Constants for Vicinal Difluorosuccinate Diastereoisomers

Coupling Constant threo-Isomer (gauche F-F) erythro-Isomer (gauche F-F)
³JHH ~2-3 Hz ~2-3 Hz

Note: Data is based on analogous amide derivatives of 2,3-difluorosuccinic acid as reported in the literature. rsc.org The exact values for the dimethyl ester may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide valuable insights into the rotational isomerism of molecules. Different conformers of a molecule will have distinct vibrational modes, and in some cases, specific vibrational bands can be assigned to individual rotamers.

For this compound, it is expected that the C-F stretching and bending vibrations would be particularly sensitive to the conformational state. By comparing the spectra of the compound in different phases (e.g., solid vs. solution) and at different temperatures, it may be possible to identify the vibrational signatures of the different rotamers and study their relative populations. For instance, the simplicity of the vibrational spectrum of a crystalline solid often indicates the presence of a single conformer, while the appearance of additional bands in the solution spectrum suggests a mixture of conformers.

Chiroptical techniques are essential for the characterization of chiral molecules like this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of the molecule by comparison with known compounds or with theoretical predictions.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores (in this case, the methoxycarbonyl groups) and their interaction with the chiral centers. For a molecule like this compound, the ECD spectrum would be a unique fingerprint of its absolute configuration and preferred solution-state conformation.

X-ray Crystallographic Analysis of this compound and its Derivatives

These structures unequivocally demonstrate the gauche relationship between the two fluorine atoms in the solid state for both diastereoisomers. In racemic threo-2,3-difluorosuccinic acid, the molecule adopts an extended chain conformation where the F-C-C-F dihedral angle is consistent with the gauche effect. rsc.org Similarly, in the meso isomer, the fluorine atoms are also found to be in a gauche orientation. rsc.org These findings from the parent diacids provide strong evidence for the expected solid-state conformation of the corresponding dimethyl ester.

Table 2: Key Crystallographic Parameters for a Related Vicinal Difluoro Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1658(1)
b (Å) 19.3999(4)
c (Å) 12.2762(2)
β (°) 97.891(1)

Note: Data is for a representative vicinal difluoro compound, Dimethyl dl-2,3-dibenzyl-2,3-diisothiocyanatosuccinate, to illustrate typical crystallographic data. The specific values for this compound will differ.

Computational Chemistry and Theoretical Modeling of Dimethyl 2r,3r 2,3 Difluorosuccinate

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences and Energy Landscapes

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods employed to investigate the conformational preferences and energy landscapes of molecules. For Dimethyl (2R,3R)-2,3-difluorosuccinate, these calculations can identify the various stable three-dimensional arrangements of the atoms (conformers) and determine their relative energies.

The conformational landscape of this compound is primarily dictated by the rotation around the central C2-C3 carbon-carbon bond. The gauche and anti conformations, arising from the relative positioning of the two ester groups, are of particular interest. The presence of fluorine atoms introduces significant stereoelectronic effects, such as the gauche effect, which may stabilize conformations that would otherwise be considered high in energy.

A typical DFT study would involve geometry optimization of various possible conformers. The relative energies of these optimized structures can then be used to predict the most stable conformation and the Boltzmann distribution of conformers at a given temperature. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data.

Table 1: Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative and based on typical results for similar fluorinated organic molecules, as specific computational studies on this compound are not readily available in the searched literature.)

ConformerDihedral Angle (F-C2-C3-F)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°1.25
Gauche (-)-60°1.25
Eclipsed4.50

Molecular Dynamics Simulations to Explore Dynamic Conformational Behavior

While DFT calculations provide a static picture of the stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the atomic motions based on a force field, MD simulations can explore the conformational landscape and the transitions between different conformers.

For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water or an organic solvent) to mimic condensed-phase conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal the population of different conformers, the timescale of conformational changes, and the influence of the solvent on the conformational equilibrium. This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which can have significant implications for its reactivity and biological activity.

Quantum Chemical Investigations of Reactivity and Stereoselectivity

Quantum chemical methods are invaluable for investigating the reactivity and stereoselectivity of chemical reactions involving this compound. DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's electrophilic and nucleophilic character.

The Fukui function is another powerful tool derived from conceptual DFT that can be used to predict the most reactive sites within the molecule for both nucleophilic and electrophilic attack. By calculating the Fukui indices for each atom, one can rationalize and predict the regioselectivity of reactions.

In the context of stereoselectivity, quantum chemical calculations can be used to model the transition states of reactions. By comparing the activation energies of different stereoisomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. This is particularly important for understanding the stereospecific reactions that are common in the synthesis and application of chiral molecules like this compound.

Table 2: Conceptual DFT Reactivity Indices for this compound (Note: The following data is illustrative and based on typical results for similar fluorinated organic molecules, as specific computational studies on this compound are not readily available in the searched literature.)

ParameterValue
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)3.35 eV
Global Electrophilicity Index (ω)2.57 eV

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated with high accuracy. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated NMR parameters for different conformers with experimental data, it is possible to gain further insight into the dominant conformation in solution.

Infrared (IR) and Raman vibrational frequencies and intensities can also be computed. The calculated vibrational spectra can be compared with experimental spectra to aid in the assignment of vibrational modes and to confirm the structure of the molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for Different Conformers of this compound (Note: The following data is illustrative and based on typical results for similar fluorinated organic molecules, as specific computational studies on this compound are not readily available in the searched literature. Chemical shifts are relative to a standard.)

ConformerPredicted ¹⁹F Chemical Shift (ppm)
Anti-195.2
Gauche (+)-198.5
Gauche (-)-198.5

Chemical Transformations and Derivatives of Dimethyl 2r,3r 2,3 Difluorosuccinate

Ester Hydrolysis and Amidation Reactions: Stereochemical Retention and Transformation

The hydrolysis and amidation of the ester groups in Dimethyl (2R,3R)-2,3-difluorosuccinate are fundamental transformations that provide access to other important derivatives such as dicarboxylic acids and diamides. A crucial aspect of these reactions is the retention of the stereochemistry at the C2 and C3 positions.

Ester Hydrolysis: The hydrolysis of the methyl esters to the corresponding (2R,3R)-2,3-difluorosuccinic acid can be achieved under either acidic or basic conditions. These reactions typically proceed via an acyl-oxygen cleavage mechanism. In this mechanism, the nucleophile (water or hydroxide) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer steps lead to the carboxylic acid and methanol. Importantly, the bonds to the chiral centers (C2 and C3) are not directly involved in the reaction mechanism. Consequently, the hydrolysis of this compound to (2R,3R)-2,3-difluorosuccinic acid is expected to proceed with complete retention of configuration at the stereogenic centers.

Amidation: The direct reaction of this compound with amines to form the corresponding diamides is also a key transformation. This reaction, often requiring elevated temperatures or catalysis, also proceeds through a nucleophilic acyl substitution pathway. The amine acts as the nucleophile, attacking the ester carbonyl group. Similar to hydrolysis, the stereochemical integrity of the C2 and C3 centers is maintained throughout the reaction. This allows for the synthesis of a variety of chiral diamides with predictable stereochemistry. For instance, reaction with a primary amine (R-NH₂) would yield the corresponding N,N'-dialkyl-(2R,3R)-2,3-difluorosuccinamide. The synthesis of such amide derivatives of erythro- and threo-2,3-difluorosuccinic acids has been reported, highlighting the utility of this reaction.

Transformation Reagents Product Stereochemical Outcome
Ester HydrolysisH₃O⁺ or OH⁻(2R,3R)-2,3-Difluorosuccinic acidRetention of configuration
AmidationR-NH₂N,N'-dialkyl-(2R,3R)-2,3-difluorosuccinamideRetention of configuration

Conversion to Stereodefined Fluorinated Polyols and Amines

The ester functionalities of this compound serve as handles for reduction to afford stereodefined fluorinated diols. These diols are valuable chiral synthons for the preparation of more complex molecules, including fluorinated amino alcohols.

Synthesis of Fluorinated Polyols: The reduction of the two ester groups in this compound to primary alcohols yields (2R,3R)-2,3-difluorobutane-1,4-diol. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group, followed by workup to protonate the resulting alkoxides. As the stereogenic centers are not directly involved in the reduction, the stereochemistry is preserved, leading to the formation of the enantiomerically pure diol. The synthesis of the analogous meso-2,3-difluoro-1,4-butanediol has been achieved on a large scale, underscoring the feasibility of such reductions.

Synthesis of Fluorinated Amino Alcohols: While direct conversion of this compound to amino alcohols is not a single-step process, the resulting (2R,3R)-2,3-difluorobutane-1,4-diol can be further functionalized to produce fluorinated amino alcohols. A common strategy involves selective protection of one of the primary alcohols, followed by conversion of the remaining alcohol to a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), followed by reduction of the azide, would yield the corresponding amino alcohol. The stereochemistry of the carbon bearing the newly introduced amino group would depend on the mechanism of the nucleophilic substitution (Sₙ2 reaction would lead to inversion of configuration).

Starting Material Transformation Reagents Product Stereochemical Consideration
This compoundReduction1. LiAlH₄, THF; 2. H₃O⁺(2R,3R)-2,3-Difluorobutane-1,4-diolRetention of configuration at C2 and C3
(2R,3R)-2,3-Difluorobutane-1,4-diolConversion to Amino Alcohol1. Protection; 2. TsCl, py; 3. NaN₃; 4. ReductionFluorinated Amino AlcoholPotential for inversion at the site of substitution

Nucleophilic and Electrophilic Reactivity Studies with Stereochemical Outcome Analysis

The fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the α-protons and the carbonyl carbons.

Nucleophilic Reactivity: The α-protons in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. However, the stereochemical outcome of such reactions can be complex. The formation of the enolate can potentially lead to epimerization at the α-carbon if the proton is removed and re-protonated. To maintain stereochemical integrity, reactions are often carried out under carefully controlled conditions, using non-protic solvents and low temperatures. The stereoselectivity of the subsequent reaction of the enolate with an electrophile will be influenced by the facial bias created by the existing stereocenter and the fluorine atom.

Electrophilic Reactivity: The carbonyl carbons of the ester groups are electrophilic and susceptible to attack by nucleophiles. As discussed in the context of hydrolysis and amidation, these reactions proceed with retention of stereochemistry at the adjacent chiral centers. The presence of the α-fluoro substituent is known to influence the reactivity of the carbonyl group. While fluorine is highly electronegative, studies on α-fluoroketones have shown that they can be slightly less reactive towards nucleophilic addition than their chloro- and bromo- counterparts. This has been attributed to the conformational effects where the optimal alignment for orbital overlap is less favored in the fluoro-substituted compounds. A similar effect might be observed in the reactivity of this compound.

Reaction Type Reactive Site Key Intermediates Stereochemical Considerations
Nucleophilic Reaction (of the molecule)α-CarbonEnolatePotential for epimerization; facial selectivity in subsequent reactions
Electrophilic Reaction (of the molecule)Carbonyl CarbonTetrahedral IntermediateRetention of configuration at adjacent stereocenters

Synthesis of Polymerizable Monomers Bearing the (2R,3R)-2,3-difluorosuccinate Core

The difunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of novel fluorinated polymers. The incorporation of the (2R,3R)-2,3-difluorosuccinate core into a polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and specific optical activity.

Polyester Synthesis: One straightforward approach to polymer synthesis is through polycondensation reactions. The corresponding (2R,3R)-2,3-difluorosuccinic acid or its diacyl chloride derivative can be reacted with a diol to form a polyester. The resulting polymer would have the chiral difluorinated unit regularly spaced along the polymer chain. The properties of the polyester, such as its melting point, glass transition temperature, and crystallinity, would be influenced by the choice of the diol and the stereochemistry of the difluorosuccinate unit.

Modification for Radical Polymerization: Alternatively, this compound can be chemically modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. For example, the corresponding (2R,3R)-2,3-difluorobutane-1,4-diol can be mono- or di-esterified with acrylic acid or methacrylic acid to yield a polymerizable monomer. Radical polymerization of these monomers would lead to polymers with the chiral difluorinated moiety in the side chain. The presence of fluorine is known to influence the radical polymerization process, potentially affecting the reactivity of the monomer and the properties of the resulting polymer.

Polymerization Strategy Monomer Type Potential Polymer Structure Anticipated Properties
PolycondensationDiacid/Diacyl chloride + DiolPolyester with backbone incorporationEnhanced thermal stability, chirality
Radical PolymerizationAcrylate/Methacrylate derivative of diolPolymer with side-chain incorporationModified surface properties, specific optical activity

Applications of Dimethyl 2r,3r 2,3 Difluorosuccinate As a Chiral Synthon

Utilization in the Enantioselective Synthesis of Complex Organofluorine Molecules

In principle, Dimethyl (2R,3R)-2,3-difluorosuccinate could serve as a valuable precursor for the synthesis of a variety of complex organofluorine molecules. The diester functionality provides handles for a range of chemical transformations. For instance, selective reduction of one or both ester groups could yield chiral diols or lactones, which are versatile intermediates. The fluorine atoms, by virtue of their electron-withdrawing nature, would be expected to influence the reactivity of the adjacent carbonyl groups.

Hypothetical Transformation Pathways:

Starting MaterialReagents (Hypothetical)Product ClassPotential Application
This compound1. LiAlH42. Acetonide protectionProtected (2R,3R)-2,3-difluoro-1,4-butanediolPrecursor to fluorinated carbohydrates or nucleoside analogues
This compound1. NaOH (saponification)2. DCC, R-OHChiral mono-esterIntermediate for peptide coupling or chiral drug synthesis
This compoundDIBAL-H (controlled reduction)(4R,5R)-4,5-difluoro-dihydrofuran-2,5-diolBuilding block for fluorinated natural product analogues

This table is illustrative and based on general organic synthesis principles, not on published data for this specific compound.

Integration into the Synthesis of Chiral Ligands for Asymmetric Catalysis

The synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid and stereochemically defined backbone of this compound could hypothetically be incorporated into ligand structures. The fluorine atoms could impart unique steric and electronic properties to the resulting ligand, potentially influencing the enantioselectivity of catalytic reactions. For example, conversion of the ester groups to amides, followed by further functionalization, could lead to fluorinated analogues of well-known ligand families like TADDOLs or BOX ligands.

Potential Ligand Scaffolds Derived from this compound:

Ligand ClassSynthetic PrecursorPotential Metal Coordination
Chiral Diamines(2R,3R)-2,3-difluoro-1,4-butanediamineRhodium, Ruthenium, Palladium
Chiral Diphosphines(2R,3R)-1,4-bis(diphenylphosphino)-2,3-difluorobutaneIridium, Rhodium
Chiral Diols(2R,3R)-2,3-difluoro-1,4-butanediolTitanium, Boron

This table represents a conceptual framework for ligand design and does not reflect experimentally verified syntheses from the target compound.

Development of Stereodefined Fluorinated Scaffolds for Chemical Biology Research

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Stereodefined fluorinated scaffolds are therefore of high interest for the development of novel probes and therapeutic agents. This compound could, in theory, be a starting point for creating such scaffolds. For example, it could be used to synthesize fluorinated amino acids or peptidomimetics with constrained conformations due to the stereospecific placement of the fluorine atoms. These scaffolds could then be used to probe biological systems or as the basis for new drug discovery programs.

Examples of Potential Fluorinated Scaffolds:

Scaffold TypeKey Synthetic Step (Hypothetical)Potential Biological Application
(2R,3R)-2,3-DifluorosuccinamideAmidation with chiral aminesPeptidomimetic with altered hydrogen bonding capacity
Fluorinated HeterocyclesCyclization of derived diols or diaminesCore structures for enzyme inhibitors
Chiral Fluorinated DiacidsSaponificationBuilding blocks for fluorinated polymers or metal-organic frameworks

This table is for illustrative purposes and highlights the potential, rather than documented, applications in chemical biology.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

A significant future direction lies in the development of more environmentally benign methods for synthesizing chiral difluorinated succinates. Current synthetic approaches often rely on petroleum-based starting materials and harsh fluorinating agents. mcgill.ca The principles of green chemistry, which emphasize the use of renewable resources and the reduction of hazardous substances, are guiding the next wave of innovation. mcgill.ca

Furthermore, there is a drive to develop more sustainable fluorination methods. This includes exploring metal-free C3-fluorination techniques that can be performed in aqueous conditions and ambient air, minimizing the need for metal catalysts, additives, or inert atmospheres. mdpi.com The development of catalytic systems that improve reaction efficiency and the use of less hazardous fluorinating agents are key areas of investigation. mdpi.com

Table 1: Principles of Green Chemistry and Their Application to Succinate (B1194679) Synthesis

Green Chemistry PrincipleApplication in Fluorinated Succinate Synthesis
Use of Renewable Feedstocks Employing bio-based succinic acid derived from fermentation of sugars or agricultural waste. mcgill.ca
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials used into the final product.
Less Hazardous Chemical Syntheses Developing fluorination methods that avoid toxic reagents and solvents, such as aqueous-based systems. mdpi.com
Catalysis Utilizing highly efficient and selective catalysts (organocatalysts, biocatalysts) to reduce energy consumption and by-product formation. mdpi.com

Expanding the Scope of Chiral Fluorinated Building Blocks Beyond Succinates

While difluorosuccinates are valuable, there is a significant opportunity to expand the chemical space of chiral fluorinated building blocks. nih.gov The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, making the development of a diverse portfolio of such building blocks a high priority. nih.govrsc.orgnih.govnih.gov

Future efforts will likely focus on creating novel chiral fluorinated isosteres—molecules or groups that have similar shapes and volumes but different electronic properties. nih.gov For instance, research has focused on generating chiral analogues of the isopropyl group, a common motif in bioactive molecules. nih.gov Catalysis-based strategies are being developed to access a wide array of short-chain (≤C6) chiral fluoroalkanes, which offer unique three-dimensional topologies compared to their non-fluorinated counterparts. nih.gov

Synthetic methodologies are being explored to produce a variety of optically active fluorine-containing compounds, including amino acids and gem-difluorocyclopropanes, through chemo-enzymatic and radical reactions. nih.govchimia.chchimia.ch These strategies aim to provide a toolbox of versatile building blocks for applications in drug discovery and materials science. nih.govnih.gov The development of programmable and modular protocols allows for the synthesis of structurally diverse difluorinated hydrocarbons from common starting materials like alkenes. rsc.orgnih.gov

Table 2: Examples of Emerging Chiral Fluorinated Building Blocks

Building Block ClassSynthetic StrategyPotential Application
Vicinal Difluoroalkanes Stereospecific phenonium ion rearrangement. nih.govBioisosteres for medicinal chemistry. nih.gov
Geminal Difluoroalkanes Organophotoredox-catalysed hydrochlorodifluoromethylation. rsc.orgnih.govDerivatives of complex drugs and natural products. rsc.orgnih.gov
Optically Active gem-Difluorocyclopropanes Chemo-enzymatic reactions. nih.govLiquid crystals, DNA cleavage agents. nih.gov
Fluorinated Amino Acids Enzymatic resolution, asymmetric hydrogenation. chimia.chchimia.chPeptide engineering, drug design. rsc.org

Rational Design of Fluorinated Molecules with Tunable Conformations

The strategic placement of fluorine atoms within a molecule can be used to control its three-dimensional structure. This ability to design molecules with specific, tunable conformations is a powerful tool, particularly in drug design where the shape of a molecule is critical for its interaction with biological targets. nih.govmdpi.com

The gauche effect in vicinal difluoroalkanes, where conformations with a F–C–C–F dihedral angle of approximately 60° are stabilized, is a key principle in this design strategy. mdpi.com By selecting the appropriate stereochemistry (e.g., threo vs. erythro), chemists can favor either an extended or a bent conformation in an alkyl chain. mdpi.com This conformational control has been explored in the design of histone deacetylase (HDAC) inhibitors, where specific linker conformations are required for optimal binding. mdpi.com

The degree of fluorination also plays a crucial role in molecular engineering. rsc.org In peptide design, for example, incorporating amino acids with varying degrees of side-chain fluorination (mono-, di-, or trifluoro) can systematically alter polarity and hydrophobicity, which in turn influences peptide folding, self-assembly, and fibrillation. rsc.org This rational design approach allows for the creation of advanced peptide-based nanomaterials with tailored properties. rsc.org

High-Throughput Screening and Automation in Fluorinated Succinate Synthesis

To accelerate the discovery and optimization of synthetic routes for fluorinated succinates and their derivatives, high-throughput screening (HTS) and automation are becoming indispensable tools. These technologies allow for the rapid testing of numerous reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for development.

HTS methods can be particularly valuable for identifying novel inhibitors or modulators for enzymes that produce or consume succinate. nih.gov For instance, bioluminescent succinate detection assays have been developed to monitor the activity of large enzyme superfamilies, such as Fe(II)/2-oxoglutarate-dependent dioxygenases, in a high-throughput format. nih.gov Such assays could be adapted to screen for enzymes capable of acting on fluorinated succinate analogues or to optimize biocatalytic production routes.

Automation is also transforming the synthesis of fluorinated compounds, particularly in the field of radiochemistry for applications like positron-emission tomography (PET). mdpi.com Automated synthesis modules have been developed for copper-mediated radiofluorination, streamlining the production of radiotracers. mdpi.com The principles of automating reagent delivery, reaction control, and purification can be applied to the synthesis of non-radioactive fluorinated succinates, enabling more efficient and reproducible production on a larger scale.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental synthesis and computational modeling represents a powerful strategy for advancing the field of fluorinated molecules. nih.govnih.govacs.org Computational methods are essential for making rational predictions about the effects of fluorination, which can often be complex and counterintuitive. nih.govacs.org

Quantum chemical calculations and density functional theory (DFT) are used to investigate reaction mechanisms in detail. nih.govemerginginvestigators.org For example, a combined experimental and computational approach was used to elucidate the concerted pathway of C–F bond activation by organometallic reagents. nih.gov Such studies provide fundamental insights that can guide the design of more efficient catalysts and synthetic routes.

Molecular simulation and computational chemistry are also critical for the rational design of fluorinated molecules with desired properties. nih.govacs.orgnih.gov These methods help in understanding how fluorination affects molecular interactions, binding energies, and conformational preferences. mdpi.comnih.govacs.org By predicting properties like lipophilicity (log P) and phase behavior, computational tools can help prioritize synthetic targets and reduce the amount of trial-and-error in the lab. vanderbilt.edupublish.csiro.au This synergy between in silico design and experimental validation accelerates the development of new fluorinated compounds with tailored functions for medicinal chemistry and materials science. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing dimethyl (2R,3R)-2,3-difluorosuccinate with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves oxidation of erythro- or threo-1,2-difluoro-1,2-diphenylethane precursors to generate 2,3-difluorosuccinic acids, followed by esterification with methanol. Key steps include:

  • Precursor Preparation : Use chiral resolution or asymmetric catalysis to isolate the desired (2R,3R) diastereomer.
  • Oxidation : Controlled oxidation of aryl rings (e.g., ozonolysis or catalytic oxidation) to form the succinic acid backbone.
  • Esterification : React the acid with methanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the dimethyl ester.
  • Purification : Chromatography or recrystallization to achieve high enantiomeric excess (ee) .

Q. How can X-ray crystallography and NMR be employed to confirm the conformation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis provides precise bond angles, dihedral angles, and intermolecular interactions. For fluorinated compounds, synchrotron radiation may enhance resolution due to fluorine's high electron density.
  • NMR Analysis :
  • ¹H-¹H Coupling Constants : Vicinal F-F coupling (³J₆₆) and F-C-H coupling (³J₆ₕ) reveal conformational preferences (e.g., gauche vs. antiperiplanar arrangements).
  • NOESY/ROESY : Detects through-space interactions to validate solid-state conformations in solution.
  • Cross-Validation : Compare experimental data with ab initio calculations (e.g., DFT) to resolve discrepancies between solid-state and solution conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational models for the compound’s conformation?

  • Methodological Answer :

  • Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) that may influence solution-state conformations.
  • Step 2 : Re-optimize computational parameters (e.g., basis sets, solvation models in DFT) to match experimental conditions.
  • Step 3 : Perform dynamic NMR studies to assess conformational flexibility (e.g., variable-temperature NMR to detect rotamer populations).
  • Step 4 : Use molecular dynamics (MD) simulations to model time-dependent conformational changes and compare with NMR line-shape analysis.
  • Step 5 : Reconcile discrepancies by considering crystal packing effects (X-ray) versus solution dynamics (NMR) .

Q. What factorial design approaches are suitable for optimizing reaction conditions in the synthesis of this compound?

  • Methodological Answer :

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Design : Use a 2⁴ factorial design to screen interactions between variables. For example:
  • High/Low Levels : 60°C vs. 25°C; 5 mol% vs. 1 mol% catalyst.
  • Response Metrics : Yield, enantiomeric excess (ee), and reaction rate.
  • Analysis : ANOVA to identify significant factors. Follow with response surface methodology (RSM) to refine optimal conditions.
  • Validation : Reproduce optimized conditions in triplicate to ensure reproducibility .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s reactivity or material properties?

  • Methodological Answer :

  • Reactivity Prediction : Train machine learning (ML) models on fluorinated ester reaction datasets to predict regioselectivity or side reactions.
  • Process Simulation : Use COMSOL to model mass transfer and kinetics in esterification or hydrolysis reactions.
  • Property Optimization : AI-generated QSAR models link structural features (e.g., fluorine electronegativity) to physical properties (e.g., solubility, thermal stability).
  • Automation : Integrate AI with robotic platforms for high-throughput screening of reaction conditions .

Theoretical and Framework-Driven Questions

Q. How can the study of this compound be integrated into broader theories of stereoelectronic effects in fluorinated compounds?

  • Methodological Answer :

  • Conceptual Framework : Apply the gauche effect and hyperconjugation theories to explain fluorine’s impact on conformational stability.
  • Experimental Design : Compare rotational barriers (via VT-NMR) with non-fluorinated analogs to isolate stereoelectronic contributions.
  • Computational Modeling : Use NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions (e.g., σ→σ* or n→σ*).
  • Broader Implications : Link findings to fluorinated drug design, where stereoelectronics influence bioavailability .

Q. What strategies can address challenges in reproducing synthetic yields or stereochemical outcomes across laboratories?

  • Methodological Answer :

  • Standardization : Publish detailed protocols with exact reagent grades, equipment specifications (e.g., stirrer speed), and purification methods.
  • Collaborative Validation : Conduct round-robin tests across multiple labs to identify critical variables (e.g., trace moisture in solvents).
  • Open Data : Share raw NMR/X-ray datasets in repositories like PubChem or Zenodo for independent verification .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data between solid-state (X-ray) and solution-state (NMR) conformations?

  • Methodological Answer :

  • Hypothesis 1 : Crystal packing forces stabilize a high-energy conformation not prevalent in solution. Validate via MD simulations of the crystal environment.
  • Hypothesis 2 : Solvent effects (e.g., hydrogen bonding) stabilize alternative rotamers. Test with solvent polarity screens (e.g., DMSO vs. CDCl₃).
  • Hypothesis 3 : Dynamic equilibrium between conformers in solution. Use EXSY NMR to measure exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.